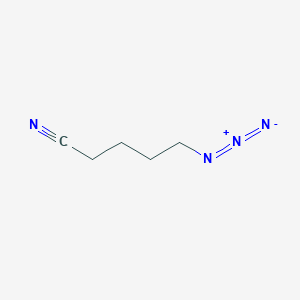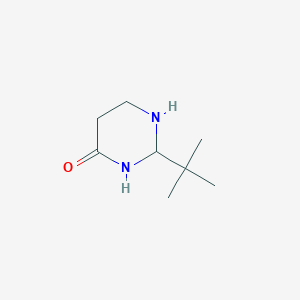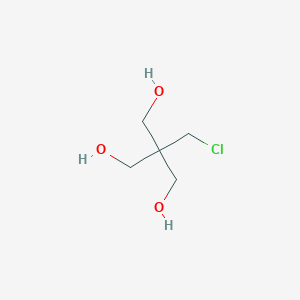
2-(3-Ethylphenoxymethyl)oxirane
Übersicht
Beschreibung
“2-(3-Ethylphenoxymethyl)oxirane” is a chemical compound with the molecular formula C11H14O2 . It is used in research and has a molecular weight of 178.23 .
Synthesis Analysis
The synthesis of oxiranes, such as “2-(3-Ethylphenoxymethyl)oxirane”, often involves ring-opening reactions. These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . A study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids suggests that the reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis
The molecular structure of “2-(3-Ethylphenoxymethyl)oxirane” can be analyzed using various methods such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
The chemical reactions involving “2-(3-Ethylphenoxymethyl)oxirane” are typically ring-opening reactions. These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Wissenschaftliche Forschungsanwendungen
Ring Expansions of Oxiranes
Oxiranes, including “2-(3-Ethylphenoxymethyl)oxirane”, are often used in ring-expansion reactions . These reactions are a key part of the synthesis of 4- to 7-membered heterocycles . The discussion of these reactions is often broken into five thematic sections: insertions, cascades, metal-free, metal-catalyzed, and miscellaneous strategies .
Carbonylation and CO2 Fixation of Oxirane Substrates
Oxiranes can be used in carbonylation reactions . For example, the Coates laboratory has reported new mechanistic insights into their successful bimetallic oxirane carbonylation catalyst system . This carbonylation reaction benefits from coordinating ethereal solvents, which are believed to stabilize the intermediate aluminum complexes .
Synthesis of New Oxetane Derivatives
Oxiranes are versatile starting materials for a wide variety of ring opening and ring-expansion reactions . These applications have driven numerous studies into the synthesis of new oxetane derivatives .
Polymer Film Production
Combining oxetanes and epoxides can enhance the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films . This can also reduce illumination time and exploit dark cure in these systems .
Wirkmechanismus
Target of Action
The primary target of 2-(3-Ethylphenoxymethyl)oxirane, also known as ethylphenylglycidyl ether, is the carboxylic acid group in a biochemical system . The compound interacts with carboxylic acids, initiating a series of reactions that lead to the formation of β-hydroxypropyl ester .
Mode of Action
The interaction of 2-(3-Ethylphenoxymethyl)oxirane with its targets involves a series of parallel consecutive stages . Initially, a tertiary amine catalyzes the reaction, leading to the quaternization of the amine by the activated oxirane . Following this, the carboxylate anion participates in the ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
The primary biochemical pathway affected by 2-(3-Ethylphenoxymethyl)oxirane is the formation of β-hydroxypropyl ester . This process involves the ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . These transformations have attracted attention as key steps in the synthesis of pharmaceutical and natural products .
Result of Action
The result of the action of 2-(3-Ethylphenoxymethyl)oxirane is the formation of β-hydroxypropyl ester . This compound is formed through a nucleophilic attack on the oxirane by a carboxylate, leading to the regeneration of the carboxylate and the formation of the ester .
Action Environment
The action of 2-(3-Ethylphenoxymethyl)oxirane is influenced by various environmental factors. For instance, the presence of tertiary amines affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation . Additionally, the temperature can impact the rate constants and activation energies of the reaction
Eigenschaften
IUPAC Name |
2-[(3-ethylphenoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-9-4-3-5-10(6-9)12-7-11-8-13-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRJOSAKLOBJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299085 | |
| Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Ethylphenoxy)methyl]oxirane | |
CAS RN |
2210-81-3 | |
| Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Ethylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101299085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid](/img/structure/B3381162.png)












